N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide is an organic compound that features a furan ring attached to an ethyl group, which is further connected to a 4-methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide typically involves the reaction of 2-acetylfuran with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the sulfonamide group can produce the corresponding amine .
Scientific Research Applications
N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-(Furan-2-yl)ethyl)benzenesulfonamide: Lacks the methyl group on the benzene ring.
N-(1-(Furan-2-yl)ethyl)-4-chlorobenzenesulfonamide: Contains a chlorine atom instead of a methyl group on the benzene ring.
N-(1-(Furan-2-yl)ethyl)-4-nitrobenzenesulfonamide: Contains a nitro group instead of a methyl group on the benzene ring
Uniqueness
N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide is unique due to the presence of both the furan ring and the 4-methylbenzenesulfonamide moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds. For example, the methyl group can influence the compound’s lipophilicity and, consequently, its biological activity .
Properties
Molecular Formula |
C13H15NO3S |
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Molecular Weight |
265.33 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H15NO3S/c1-10-5-7-12(8-6-10)18(15,16)14-11(2)13-4-3-9-17-13/h3-9,11,14H,1-2H3 |
InChI Key |
CJZKCAOONBGODS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CO2 |
Origin of Product |
United States |
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